molecular formula C14H14FNO B1360002 4-(2-Ethylphenoxy)-3-fluoroaniline CAS No. 946664-00-2

4-(2-Ethylphenoxy)-3-fluoroaniline

Cat. No. B1360002
M. Wt: 231.26 g/mol
InChI Key: GIXZQTITMNTJDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Fluorinated o-Aminophenol Derivatives for pH Measurement

  • Research Insight : Fluorinated o-aminophenol derivatives, closely related to 4-(2-Ethylphenoxy)-3-fluoroaniline, have been modified to create pH-sensitive probes for measuring intracellular pH. These derivatives show promise due to their physiological range of pK values and low affinity for other ions, making them suitable for biological research (Rhee, Levy, & London, 1995).

Metabonomic Assessment of Fluoroaniline Derivatives

  • Research Insight : Studies using nuclear magnetic resonance (NMR) spectroscopy have investigated the biochemical impact of fluoroaniline derivatives, such as 4-(2-Ethylphenoxy)-3-fluoroaniline, on earthworms. This research aids in understanding the toxicological effects and potential environmental impact of these compounds (Bundy et al., 2002).

Synthesis of Fluoroaniline Derivatives

  • Research Insight : The synthesis of various fluoroaniline derivatives, including methods related to the creation of 4-(2-Ethylphenoxy)-3-fluoroaniline, has been a focus of research. These studies provide crucial insights into the production and potential applications of such compounds in scientific research (Zhou, 2008).

Biological Activities of Fluoroaniline Derivatives

  • Research Insight : Research on fluoroaniline derivatives has explored their potential biological activities, including their antimicrobial properties. This highlights the potential medical and pharmaceutical applications of compounds like 4-(2-Ethylphenoxy)-3-fluoroaniline (Abdel‐Wadood et al., 2014).

Transformation and Biodegradation Studies

  • Research Insight : Studies on the anaerobic transformation of phenol to benzoate have used fluoroaniline derivatives to elucidate the mechanisms involved. These studies can inform environmental remediation strategies involving similar compounds (Genthner, Townsend, & Chapman, 1989).

Corrosion Inhibition Behavior

  • Research Insight : The use of chalcone derivatives, which may include fluoroaniline compounds, has been investigated for their corrosion inhibition properties on metals. This research has potential applications in industrial and engineering fields (Lgaz et al., 2017).

Safety And Hazards

The safety and hazards of “4-(2-Ethylphenoxy)-3-fluoroaniline” are not directly available. However, a related compound “4-Ethyl-2-methoxyphenol” is known to cause severe skin burns and eye damage9.


Future Directions

There are several products available for “4-(2-Ethylphenoxy)-3-fluoroaniline” and related compounds101112. This suggests that there may be ongoing research and potential future applications for these compounds.


Please note that the information provided is based on the available data and there might be more recent studies or data that are not included in this analysis. For a more comprehensive and up-to-date analysis, consulting scientific literature or experts in the field is recommended.


properties

IUPAC Name

4-(2-ethylphenoxy)-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-2-10-5-3-4-6-13(10)17-14-8-7-11(16)9-12(14)15/h3-9H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXZQTITMNTJDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Ethylphenoxy)-3-fluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.